1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1154898-82-4
VCID: VC4181357
InChI: InChI=1S/C13H13FN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3,(H,17,18)
SMILES: CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)C(=O)O
Molecular Formula: C13H13FN2O2
Molecular Weight: 248.257

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

CAS No.: 1154898-82-4

Cat. No.: VC4181357

Molecular Formula: C13H13FN2O2

Molecular Weight: 248.257

* For research use only. Not for human or veterinary use.

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid - 1154898-82-4

Specification

CAS No. 1154898-82-4
Molecular Formula C13H13FN2O2
Molecular Weight 248.257
IUPAC Name 1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C13H13FN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3,(H,17,18)
Standard InChI Key HXVGYHOHYUZYEG-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)C(=O)O

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid . Its molecular formula is C₁₂H₁₁FN₂O₂, with a molecular weight of 234.23 g/mol . The CAS registry number assigned to this compound is 288251-63-8, while its DSSTox Substance ID is DTXSID50363435 .

Structural Features

The compound features a pyrazole ring substituted with:

  • A 4-fluorobenzyl group at the 1-position, introducing aromaticity and electronegativity.

  • Methyl groups at the 3- and 5-positions, contributing steric bulk and modulating electronic properties.

  • A carboxylic acid group at the 4-position, enabling hydrogen bonding and salt formation .

The SMILES notation (CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(=O)O) and InChI key (NKCDCNWWMFTZPW-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical configuration .

Synthesis and Manufacturing

Halogenation-Hydrolysis Pathway

A patent describing the synthesis of 5-fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbonyl halides provides insights into potential methodologies. The target compound could be synthesized via:

  • Chlorination of a pyrazolecarboxylate ester (e.g., ethyl 1-methyl-3-difluoromethyl-1H-pyrazole-4-carboxylate) using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

  • Hydrolysis of the resultant acid chloride to yield the carboxylic acid derivative.

This route leverages the reactivity of the ester group, which is more amenable to halogenation than the free acid .

Direct Carboxylation

Alternative methods may involve:

  • Cyclocondensation of hydrazines with β-keto esters.

  • Functionalization via electrophilic aromatic substitution or nucleophilic displacement to introduce the fluorobenzyl group.

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Pyrazole derivatives with fluorinated aryl groups generally exhibit moderate thermal stability, though decomposition may occur above 200°C .

  • Acidity: The carboxylic acid group confers a pKa of approximately 3–4, making it soluble in basic aqueous solutions .

Solubility and Partitioning

PropertyValue/DescriptionSource
Water SolubilityLow (estimated <1 mg/mL)Predicted
LogP (Octanol-Water)~2.3 (moderate lipophilicity)Calculated

Challenges and Future Directions

Synthetic Optimization

Current methods for pyrazolecarboxylic acid synthesis face challenges such as:

  • Low Yields in halogenation steps due to side reactions .

  • Purification Difficulties arising from polar byproducts.

Expanding Application Horizons

Future research should prioritize:

  • Biological Screening to validate hypothesized antimicrobial or anticancer properties.

  • Derivatization Studies to explore salt or amide forms for enhanced bioavailability.

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